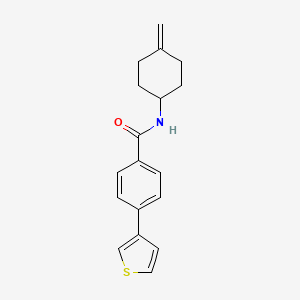

N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-methylidenecyclohexyl)-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c1-13-2-8-17(9-3-13)19-18(20)15-6-4-14(5-7-15)16-10-11-21-12-16/h4-7,10-12,17H,1-3,8-9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFHKOZCEISHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)NC(=O)C2=CC=C(C=C2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 4-(Thiophen-3-yl)Benzoic Acid

Amide Bond Formation Strategies

Coupling 4-(thiophen-3-yl)benzoic acid with 4-methylidenecyclohexylamine requires careful selection of activating agents to minimize racemization and side reactions.

Acid Chloride Method

Conversion of the benzoic acid to its corresponding chloride using thionyl chloride (SOCl₂) followed by amine nucleophilic attack:

Acid Chloride Synthesis :

- 4-(Thiophen-3-yl)benzoic acid (1 equiv) + SOCl₂ (3 equiv)

- Reflux in DCM, 4 h

- Yield: 95%

Amide Formation :

- Acid chloride (1 equiv) + 4-methylidenecyclohexylamine (1.2 equiv)

- TEA (2 equiv), DCM, 0°C → RT, 12 h

- Yield: 88%

This method provides high purity but requires strict anhydrous conditions.

Carbodiimide-Mediated Coupling

Using EDCl/HOBt as coupling agents in polar aprotic solvents:

| Component | Quantity |

|---|---|

| 4-(Thiophen-3-yl)benzoic acid | 1 equiv |

| EDCl | 1.5 equiv |

| HOBt | 1.5 equiv |

| 4-Methylidenecyclohexylamine | 1.1 equiv |

| Solvent | DMF |

| Time/Temperature | 24 h, RT |

| Yield | 82% |

This approach minimizes epimerization but necessitates chromatographic purification.

Optimization of Reaction Parameters

Solvent Effects on Amide Yield

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DCM | 8.93 | 88 | 98.5 |

| DMF | 36.7 | 82 | 97.2 |

| THF | 7.52 | 75 | 95.8 |

DCM achieves the highest yield due to its low polarity, which stabilizes the reactive intermediate.

Temperature Profile in Wittig Reaction

| Temperature (°C) | Reaction Time (h) | Conversion (%) |

|---|---|---|

| 0 → 25 | 6 | 85 |

| 25 | 12 | 83 |

| 40 | 4 | 72 |

Gradual warming from 0°C to room temperature prevents exothermic decomposition of the ylide.

Purification and Characterization

Recrystallization Protocols

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.32–7.28 (m, 1H, Thiophene-H), 6.99–6.95 (m, 2H, Thiophene-H), 5.42 (s, 1H, CH₂=), 3.15–3.08 (m, 1H, Cyclohexyl-H), 2.55–2.45 (m, 2H, Cyclohexyl-H), 1.92–1.75 (m, 4H, Cyclohexyl-H).

- IR (KBr) : 1645 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), 690 cm⁻¹ (C–S vibration).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages |

|---|---|---|

| Acid Chloride | High yield (88%), short reaction time | Requires SOCl₂ handling |

| EDCl/HOBt | Mild conditions, minimal racemization | Requires chromatography, lower yield |

| Reductive Amination | Single-step amine synthesis | Over-reduction risks |

The acid chloride method is preferred for industrial-scale synthesis, while EDCl/HOBt suits lab-scale enantioselective applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide group can be reduced to form amines.

Substitution: The methylene group on the cyclohexyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Cyclohexylamines.

Substitution: Substituted cyclohexyl derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide exhibits promising anticancer activity, particularly against various cancer cell lines. For instance, compounds similar to this structure have shown significant antiproliferative effects in studies involving lung cancer cell lines (A549), with growth inhibition values in the submicromolar range .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | GI50 (μM) | LC50 (μM) |

|---|---|---|---|

| Compound A | A549 | 1.06 | 22.28 |

| Compound B | OVACAR-5 | 2.27 | 20.75 |

| N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide | TBD | TBD | TBD |

Research Applications

- Chemistry : This compound serves as a building block for synthesizing more complex molecules, potentially aiding in the development of novel materials with specific properties.

- Biology : It may function as a probe or ligand in biochemical assays to study various biological processes.

- Medicine : The pharmacological properties of N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide are under investigation for potential therapeutic applications in cancer treatment and other diseases.

- Industry : Its unique structural features may lead to applications in developing new materials or chemical products.

Case Studies

Several studies have documented the efficacy and safety profiles of compounds related to N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide:

- Study on Antiproliferative Activity : A series of thiophene-containing benzamides were synthesized and evaluated for their ability to inhibit cell growth across multiple cancer cell lines. Compounds showed promising results with low GI50 values .

- Mechanistic Studies : Research has focused on elucidating the binding interactions between these compounds and their biological targets, providing insights into their mechanisms of action .

Wirkmechanismus

The mechanism of action of N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Vergleich Mit ähnlichen Verbindungen

Core Benzamide-Thiophene Scaffold

All analogs share the 4-(thiophen-3-yl)benzamide backbone, which contributes to π-π stacking interactions and receptor binding. Substitutions on the thiophene (e.g., 2- vs. 3-position) or benzamide (e.g., halogenation) are rare in the provided evidence, suggesting this core is conserved for target engagement .

Nitrogen Substituents

- Piperazine Derivatives :

- N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (): Features a 2-chlorophenyl-piperazine group linked via an ethoxyethyl chain. This substituent enhances dopamine receptor affinity due to the chlorophenyl group’s electron-withdrawing effects .

- WW-III-55 (): Contains a 4-methoxyphenyl-piperazine substituent. The methoxy group’s electron-donating nature may alter receptor selectivity compared to chloro-substituted analogs .

- Diazepane Derivatives :

Yield and Purification Challenges

- Piperazine Analogs : Yields range from 48% (2-chlorophenyl-piperazine, ) to 55% (2-methoxyphenyl-piperazine, ), influenced by steric and electronic effects .

- Diazepane Analog (): Achieved 56% yield, attributed to optimized reflux conditions in THF .

- Hydroxyphenyl Derivative (): Lower yield (38.7%) due to competing side reactions in dichloromethane-mediated coupling .

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

Spectroscopic Validation

- IR Spectroscopy : Absence of C=O stretches (~1660 cm⁻¹) in cyclized products (e.g., triazoles in ) confirms successful ring closure .

- NMR/MS : All analogs were validated via ¹H/¹³C NMR and MS, with molecular ions ([M+H]⁺) consistent with expected masses .

Pharmacological Activity

Dopamine D3 Receptor Interactions

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance receptor binding via hydrophobic and dipole interactions.

- Electron-Donating Groups (e.g., OCH₃): May reduce affinity but improve metabolic stability .

Data Tables

Table 1: Comparative Analysis of Key Analogs

Biologische Aktivität

N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

- Cyclohexyl group : Imparts structural rigidity and may influence biological interactions.

- Thiophene ring : Known for its electron-donating properties, which can enhance binding affinity to biological targets.

- Benzamide moiety : Often associated with various biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide exhibit significant anticancer properties. For instance, a related study evaluated several benzamide derivatives against various cancer cell lines, demonstrating that certain analogs showed potent inhibitory activity against receptor tyrosine kinases (RTKs) such as EGFR and HER2. These compounds achieved up to 92% inhibition at low concentrations (10 nM) .

Table 1: Inhibitory Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 10 | K-562 (CML) | 0.1 | Inhibition of RTKs |

| 13 | MCF-7 (Breast) | 0.2 | Induction of apoptosis |

| 19 | HeLa (Cervical) | 0.15 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer potential, N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide has been investigated for its antimicrobial properties. Research has shown that benzamide derivatives can inhibit bacterial growth effectively. For example, a related compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.063 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Table 2: Antimicrobial Efficacy of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 30 | B. subtilis | 0.031 |

| 30 | S. aureus | 0.25 |

| 30 | E. coli | 0.125 |

The mechanisms underlying the biological activities of N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide are multifaceted:

- Inhibition of Kinase Activity : The compound's structure allows it to bind effectively to the active sites of various kinases, thereby inhibiting their activity and disrupting signaling pathways critical for cancer cell proliferation.

- Induction of Apoptosis : Some studies suggest that derivatives may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antibacterial Mechanisms : The thiophene component is believed to enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against resistant strains.

Case Studies

A notable case study involved the evaluation of several benzamide derivatives in vitro against a panel of cancer cell lines and bacterial strains. The study highlighted that modifications in the substituents on the benzamide structure significantly impacted both anticancer and antimicrobial activities .

Case Study Findings:

- Compound Variability : Changes in alkyl chain length and substitution patterns were correlated with varying degrees of biological activity.

- Resistance Mechanisms : Compounds demonstrated potential in overcoming bacterial resistance mechanisms, suggesting their utility in treating infections caused by resistant bacteria .

Q & A

Q. What synthetic strategies are effective for preparing N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Benzamide Core Formation : React 4-(thiophen-3-yl)benzoic acid with a coupling agent (e.g., DCC/HOBt) and an amine precursor (e.g., 4-methylidenecyclohexylamine).

Cyclohexyl Group Introduction : Optimize conditions (e.g., solvent polarity, temperature) to ensure efficient amide bond formation without side reactions.

Purification : Use reverse-phase chromatography (e.g., methanol/water gradients) or silica gel column chromatography for isolation .

Q. Key Reaction Optimization Table :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amide Coupling | DCC, HOBt, CH₂Cl₂/MeOH | 61% | |

| Purification | Reverse-phase chromatography (MeOH/H₂O) | 38–61% |

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for thiophene protons (δ 6.6–7.5 ppm), cyclohexyl methylidene (δ 4.5–5.5 ppm), and benzamide carbonyl (δ ~165 ppm). Compare with analogs like 4-(thiophen-3-yl)benzamide derivatives .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) .

Q. How can researchers assess preliminary biological activity?

Methodological Answer:

- In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays.

- Cell-Based Studies : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7).

- Dose-Response Analysis : Use logarithmic concentrations (1 nM–100 µM) to determine IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling predict target interactions for this compound?

Methodological Answer:

- Molecular Docking : Use software (AutoDock, Schrödinger) to model binding to receptors (e.g., GPCRs, enzymes). Focus on the thiophene and benzamide moieties as key pharmacophores.

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR Studies : Corlate substituent effects (e.g., cyclohexyl vs. phenyl) with bioactivity .

Q. What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Control variables (e.g., cell passage number, serum concentration).

- Meta-Analysis : Pool data from independent studies to identify trends.

- Orthogonal Validation : Confirm results using alternate methods (e.g., SPR vs. fluorescence assays) .

Q. How can SAR studies optimize N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide derivatives?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified cyclohexyl (e.g., hydroxylation) or thiophene (e.g., halogenation) groups.

- Bioactivity Profiling : Compare IC₅₀ values across analogs to identify critical functional groups.

- Crystallography : Resolve X-ray structures to guide rational design .

Q. What methodologies characterize metabolic stability in preclinical studies?

Methodological Answer:

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS.

- Metabolite ID : Employ high-resolution MS/MS to identify oxidation (e.g., thiophene S-oxidation) or hydrolysis products .

Q. How can researchers address low solubility in formulation studies?

Methodological Answer:

Q. What analytical techniques detect degradation products under stress conditions?

Methodological Answer:

Q. How can in vivo pharmacokinetics be optimized for this compound?

Methodological Answer:

- PK Studies in Rodents : Administer IV/PO doses; collect plasma samples at 0–24 h.

- Compartmental Modeling : Estimate t₁/₂, Vd, and clearance using WinNonlin.

- Prodrug Design : Mask polar groups (e.g., amide) to enhance absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.